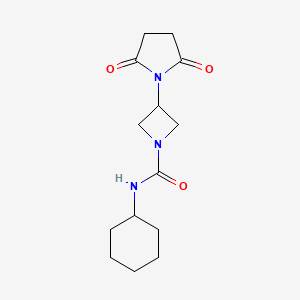

N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide, also known as CX-516, is a compound that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are involved in synaptic plasticity, learning, and memory. CX-516 is a positive allosteric modulator of AMPA receptors, meaning that it enhances the activity of these receptors without directly binding to them. In

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

- Azetidine-2-carboxylic acid and related azetidines have been studied for their effects on ion transport and protein synthesis, demonstrating their potential as biochemical tools to investigate physiological processes (Pitman et al., 1977).

- The synthesis and biological evaluation of Schiff’s bases and 2-azetidinones have shown potential antidepressant and nootropic activities, indicating the versatility of azetidine derivatives in drug development (Thomas et al., 2016).

Pharmacological Applications

- Azetidine derivatives have been investigated for their potential as central nervous system (CNS) active agents, with studies revealing their antidepressant and nootropic activities. This suggests a role for azetidine-containing compounds in the development of new CNS drugs (Thomas et al., 2016).

- New fluorinated pyrrolidine and azetidine amides have been explored as dipeptidyl peptidase IV inhibitors, highlighting the therapeutic potential of azetidine derivatives in the treatment of type 2 diabetes (Hulin et al., 2005).

Biochemical Research

- The use of azetidine-2-carboxylic acid as an analog of proline to study the relationship between protein synthesis and ion transport provides a biochemical tool for exploring the mechanisms underlying protein assembly and enzyme activity (Pitman et al., 1977).

Wirkmechanismus

Target of Action

Similar compounds have been found to have anticonvulsant properties, suggesting potential targets could be ion channels or receptors involved in neuronal signaling .

Mode of Action

It’s suggested that the compound may inhibit calcium currents mediated by cav 12 (L-type) channels . This inhibition could potentially alter neuronal excitability, contributing to its anticonvulsant properties .

Biochemical Pathways

Given its potential anticonvulsant activity, it may influence pathways involved in neuronal signaling and excitability .

Pharmacokinetics

The compound has shown high metabolic stability on human liver microsomes, suggesting it may have favorable pharmacokinetic properties . It also showed negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties could potentially impact the compound’s bioavailability and overall pharmacokinetic profile .

Result of Action

The compound has demonstrated potent anticonvulsant activity in animal seizure models . It was also effective in pain models, suggesting it may have analgesic properties . The compound’s action resulted in increased cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its stability and activity .

Eigenschaften

IUPAC Name |

N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c18-12-6-7-13(19)17(12)11-8-16(9-11)14(20)15-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVGEUQPEBBDEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CC(C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide](/img/structure/B2888170.png)

![2-Chloro-N-(2,2-dimethylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2888171.png)

![3-[(3-Fluorobenzyl)sulfanyl]-6-(3-pyridyl)pyridazine](/img/structure/B2888178.png)

![1-[4-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2888181.png)

![N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2888184.png)

![1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888188.png)